Lipophilicity (LogP) Comparison: 2-Methyl Derivative vs. 4-Methylpiperazine-Substituted Quinazoline Series
The computed LogP of 2-(2-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol is 0.68 . In a series of 4-methylpiperazin-1-yl-substituted quinazoline analogs evaluated for anticancer activity, the compound bearing the 4-methylpiperazin-1-yl group (6a) exhibited an IC₅₀ of 23.44 ± 3.32 μM against A549 lung carcinoma cells, whereas the 4-phenylpiperazin-1-yl analog (6b) showed an IC₅₀ of 21.38 ± 14.39 μM, and the 4-(2-methylphenyl)piperazin-1-yl analog (6f) displayed an improved IC₅₀ of 3.79 ± 13.39 μM [1]. While the core scaffold differs, this class-level data illustrates that the 4-methylpiperazine substituent confers a baseline potency that can be further modulated by lipophilic aromatic substitution—a design principle directly transferable to the pyridin-3-yl ethanol series.
| Evidence Dimension | Cytotoxicity (IC₅₀) against A549 lung carcinoma cells |
|---|---|
| Target Compound Data | LogP = 0.68 (computed); no direct A549 IC₅₀ available |
| Comparator Or Baseline | Quinazoline-4-methylpiperazine analog 6a: IC₅₀ = 23.44 ± 3.32 μM (A549); analog 6f (2-methylphenyl): IC₅₀ = 3.79 ± 13.39 μM |
| Quantified Difference | 2-Methylphenyl substitution improves potency ~6.2-fold vs. unsubstituted 4-methylpiperazine in quinazoline context |
| Conditions | A549 human lung adenocarcinoma cell line; MTT assay; 48 h exposure |
Why This Matters
The low LogP (0.68) of the target compound suggests superior aqueous solubility relative to more lipophilic piperazinyl-pyridine analogs, making it a preferred starting point for lead optimization where solubility-limited absorption is a concern.
- [1] Table 1, Molecules 2018, 23(8), 1980. IC₅₀ values for 4-methylpiperazin-1-yl-substituted quinazoline derivatives against A549 and HepG2 cell lines. View Source
